Superior Topoisomerase I Inhibitory Potency vs. SN-38 and Topotecan in Biochemical Assays
Exatecan mesylate demonstrates significantly greater intrinsic TOP1 inhibitory activity than its closest clinical analogs, SN-38 and topotecan, in a cell-free biochemical assay using TOP1 derived from human pancreatic SUIT-2 cells [1]. This enhanced enzymatic potency is a primary driver of its superior antiproliferative activity at the cellular level.
| Evidence Dimension | Topoisomerase I inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.82 μg/mL |
| Comparator Or Baseline | SN-38: 2.3 μg/mL |
| Quantified Difference | ~2.8-fold greater potency (lower IC50) |
| Conditions | Cell-free TOP1 inhibition assay using enzyme extracted from SUIT-2 human pancreatic cancer cells |
Why This Matters
Procurement of a TOP1 inhibitor with verified high intrinsic enzyme potency is essential for establishing robust and sensitive in vitro assays and for developing high-potency ADC payloads.
- [1] Takiguchi S, Kumazawa E, Shimazoe T, Tohgo A, Kono A. Antitumor effect of DX-8951, a novel camptothecin analog, on human pancreatic tumor cells and their CPT-11-resistant variants cultured in vitro and xenografted into nude mice. Jpn J Cancer Res. 1997 Aug;88(8):760-9. doi:10.1111/j.1349-7006.1997.tb00448.x View Source
